Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate
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Overview
Description
Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate is a complex organic compound with a unique structure that includes a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoxazine with methoxyacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate exerts its effects involves interaction with specific molecular targets. For instance, its antifungal activity may be due to the inhibition of fungal cell wall synthesis. The compound can bind to enzymes involved in the biosynthesis of essential cellular components, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Shares a similar methoxyacetyl group but lacks the benzoxazine ring.
Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: Contains a similar methoxy-oxoethyl group but has different substituents on the benzene ring.
Uniqueness
Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate is unique due to its benzoxazine ring, which imparts specific chemical properties and biological activities not found in other similar compounds
Properties
Molecular Formula |
C14H15NO6 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
methyl 2-[(3Z)-2-hydroxy-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzoxazin-2-yl]acetate |
InChI |
InChI=1S/C14H15NO6/c1-19-12(16)7-11-14(18,8-13(17)20-2)21-10-6-4-3-5-9(10)15-11/h3-7,15,18H,8H2,1-2H3/b11-7- |
InChI Key |
BSKNKBMLWIXTGW-XFFZJAGNSA-N |
Isomeric SMILES |
COC(=O)CC1(/C(=C/C(=O)OC)/NC2=CC=CC=C2O1)O |
Canonical SMILES |
COC(=O)CC1(C(=CC(=O)OC)NC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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